molecular formula C22H17ClN4O5S B2976229 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide CAS No. 899964-84-2

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2976229
CAS No.: 899964-84-2
M. Wt: 484.91
InChI Key: RNAAKIOIRXHDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitro group, and a pyridine moiety

Scientific Research Applications

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole derivative using a mixture of concentrated sulfuric acid and nitric acid.

    Chlorination: The chlorination of the benzothiazole derivative can be achieved using thionyl chloride or phosphorus pentachloride.

    Coupling with Pyridine Derivative: The final step involves the coupling of the chlorinated benzothiazole derivative with a pyridine derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
  • 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Uniqueness

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]benzamide is unique due to the presence of both the nitro group and the pyridine moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O5S/c1-31-17-8-9-18(32-2)20-19(17)25-22(33-20)26(12-13-5-3-4-10-24-13)21(28)15-11-14(27(29)30)6-7-16(15)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAAKIOIRXHDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.